6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Description
Chemical Structure: The compound 6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one features a benzoxazinone core (a bicyclic scaffold with oxygen and nitrogen atoms) substituted at the 6-position with a 1,2,4-oxadiazole ring bearing a 3-bromophenyl group. The 4-position of the benzoxazinone is modified with an ethyl group. This structure combines aromatic, heterocyclic, and halogenated motifs, which are common in bioactive molecules targeting receptors or enzymes .
The bromophenyl and oxadiazole groups may enhance binding affinity and metabolic stability, as seen in analogous molecules .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-16-8-14(23)7-15(24)9-16/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDCFPSQOCWLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is a member of the oxadiazole and benzoxazine families, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 426.3 g/mol. The structure includes a benzoxazine core and an oxadiazole ring, which contribute to its biological activities.
Biological Activities
Research indicates that compounds containing oxadiazole and benzoxazine moieties exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that benzoxazinones can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the bromophenyl group enhances the antimicrobial efficacy of oxadiazole derivatives. In vitro studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is particularly relevant in conditions like arthritis .
- Antioxidant Activity : The compound's structural features allow it to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .
The biological activity of 6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Binding : Its structural components allow it to bind effectively to specific receptors, modulating signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of benzoxazinones exhibit significant anticancer activity. The compound has been evaluated for its potential to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown promising results in preclinical models against several cancer types, including breast and lung cancer .
Antimicrobial Activity
Benzoxazinone derivatives are also known for their antimicrobial properties. Research has demonstrated that compounds containing the benzoxazinone scaffold can effectively inhibit the growth of various pathogenic bacteria and fungi. This antimicrobial activity is attributed to their ability to disrupt cellular processes in microorganisms .
Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory disorders .
Applications in Drug Development
The unique structural features of 6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one make it a valuable scaffold for drug development:
- Lead Compound Identification : Its biological activity profile positions it as a lead compound for further optimization.
- Pharmacophore Development : The structural attributes can be utilized to design new derivatives with enhanced efficacy and reduced toxicity.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets, aiding in the rational design of new drugs .
Case Studies
Several case studies highlight the effectiveness of benzoxazinones in medicinal chemistry:
- Antitumor Activity : A study demonstrated that a related benzoxazinone derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
- Antimicrobial Testing : Clinical isolates were tested against various benzoxazinone derivatives, revealing potent activity against resistant strains of bacteria .
- Inflammatory Disease Models : In vivo studies indicated that certain oxadiazole derivatives could reduce inflammation markers significantly compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bioactivity and physicochemical properties can be inferred through comparisons with analogs sharing its benzoxazinone core or substituent motifs. Below is a detailed analysis:
Benzoxazinone Derivatives with Oxadiazole Substituents
Key Insight : The position of bromine on the phenyl ring (3- vs. 4-) may alter steric and electronic interactions with biological targets. For example, 4-bromophenyl analogs are common in receptor antagonists , while 3-substituted variants (as in the target compound) could modulate selectivity.
Benzoxazinones with Pyrazole or Triazole Substituents
Key Insight: Pyrazole-substituted benzoxazinones exhibit superior MR antagonism compared to oxadiazole analogs, likely due to enhanced hydrogen bonding and hydrophobic interactions . However, oxadiazole derivatives (like the target compound) may offer advantages in metabolic stability due to their resistance to enzymatic hydrolysis .
Benzoxazinones with Sulfur-Containing Groups
Key Insight : Sulfur-containing groups (e.g., sulfonyl) can enhance water solubility and pharmacokinetic profiles, which may compensate for the lipophilic nature of bromophenyl-oxadiazole motifs in the target compound .
Naturally Occurring Benzoxazinones
Key Insight: The target compound’s ethyl and bromophenyl-oxadiazole groups diverge from natural benzoxazinones, which prioritize hydroxyl and methoxy substituents for ecological interactions. Synthetic modifications likely shift activity toward mammalian targets (e.g., MR) .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Oxadiazole ring formation : React 3-bromobenzamide derivatives with hydroxylamine to form amidoximes, followed by cyclization using activating agents like EDCI or DCC .
Benzoxazinone core assembly : Condensation of substituted phenols with ethylamine derivatives under acidic or basic conditions, as described for analogous benzoxazine systems .
Coupling strategies : Use Suzuki-Miyaura or Ullmann coupling to integrate the oxadiazole and benzoxazinone moieties .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance yield .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Compare / NMR spectra with structurally similar compounds (e.g., 3-(4-bromophenyl)-1,2,4-oxadiazoles) to confirm substituent positions. Key signals include aromatic protons (δ 7.2–8.1 ppm) and benzoxazinone carbonyl (δ ~165 ppm) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions. For example, analogous benzoxazinones exhibit hydrogen bonding between carbonyl oxygen and NH groups .
- HRMS : Verify molecular formula (e.g., CHBrNO) with <2 ppm mass error .
Advanced Research Questions
Q. Q3. What computational strategies are recommended to predict the bioactivity and binding affinity of this compound toward specific biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Compare docking scores with known inhibitors (e.g., oxadiazole-based anticancer agents) .
- QSAR modeling : Train models using datasets of oxadiazole derivatives to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories to identify critical binding residues .
Q. Q4. How should researchers design experiments to resolve contradictions in reported biological activities of analogous oxadiazole-benzoxazinone hybrids?
Methodological Answer:
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., IC measurements using MTT assay at 48h incubation) to minimize protocol variability .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., bromophenyl vs. chlorophenyl) and compare bioactivity trends .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
Q. Q5. What experimental and computational approaches are suitable for analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- In vitro stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24h .
- Degradation product identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolyzed products (e.g., cleavage of oxadiazole ring) .
- DFT calculations : Predict hydrolysis pathways and activation energies using Gaussian at the B3LYP/6-31G* level .
Q. Q6. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SOH) to improve solubility. Calculate logD values via shake-flask method .
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. Block vulnerable sites with fluorine or methyl groups .
- Permeability assays : Perform Caco-2 monolayer studies to assess intestinal absorption potential .
Data Analysis and Interpretation
Q. Q7. What statistical methods are recommended for analyzing dose-response data in bioactivity studies involving this compound?
Methodological Answer:
- Nonlinear regression : Fit data to Hill equation using GraphPad Prism to calculate EC/IC values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Principal component analysis (PCA) : Reduce dimensionality of multi-parametric datasets (e.g., cytotoxicity, solubility, logP) .
Q. Q8. How should researchers address batch-to-batch variability in synthetic yield or purity during scale-up?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., reactant stoichiometry, catalyst loading) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Quality control protocols : Enforce strict HPLC purity thresholds (>95%) and characterize impurities via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
